molecular formula C22H23N7O2S2 B11653227 4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate

4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate

Cat. No.: B11653227
M. Wt: 481.6 g/mol
InChI Key: ZKNJZICFHJUUAE-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a triazine core substituted with piperidine and carbodithioate groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving appropriate precursors. The piperidine and carbodithioate groups are then introduced through subsequent reactions, often involving nucleophilic substitution and coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The triazine core allows for various substitution reactions, enabling the introduction of different functional groups. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core and the attached functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazine derivatives with different substituents These compounds share the triazine core but differ in their functional groups, leading to variations in their chemical properties and applications For example, compounds with different amino or nitro groups may have different reactivity and biological activity

Properties

Molecular Formula

C22H23N7O2S2

Molecular Weight

481.6 g/mol

IUPAC Name

[4-(4-methylanilino)-6-(3-nitroanilino)-1,3,5-triazin-2-yl] piperidine-1-carbodithioate

InChI

InChI=1S/C22H23N7O2S2/c1-15-8-10-16(11-9-15)23-19-25-20(24-17-6-5-7-18(14-17)29(30)31)27-21(26-19)33-22(32)28-12-3-2-4-13-28/h5-11,14H,2-4,12-13H2,1H3,(H2,23,24,25,26,27)

InChI Key

ZKNJZICFHJUUAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC(=S)N3CCCCC3)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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